N-[4-[acetyl(quinolin-8-ylsulfonyl)amino]phenyl]-N-quinolin-8-ylsulfonylacetamide
Description
N,N’-1,4-phenylenebis[N-(8-quinolinylsulfonyl)acetamide]: is a complex organic compound with the molecular formula C28H22N4O6S2 and a molecular weight of 574.63 g/mol . This compound is characterized by the presence of a phenylenebis structure linked to quinolinylsulfonylacetamide groups, making it a unique and versatile molecule in various scientific applications.
Properties
IUPAC Name |
N-[4-[acetyl(quinolin-8-ylsulfonyl)amino]phenyl]-N-quinolin-8-ylsulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N4O6S2/c1-19(33)31(39(35,36)25-11-3-7-21-9-5-17-29-27(21)25)23-13-15-24(16-14-23)32(20(2)34)40(37,38)26-12-4-8-22-10-6-18-30-28(22)26/h3-18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSIAEGIDVRVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)N(C(=O)C)S(=O)(=O)C2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC5=C4N=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,4-phenylenebis[N-(8-quinolinylsulfonyl)acetamide] typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 1,4-phenylenediamine with 8-quinolinesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the intermediate N-(8-quinolinylsulfonyl)-1,4-phenylenediamine, which is then further reacted with acetic anhydride to yield the final product .
Industrial Production Methods
While specific industrial production methods for N,N’-1,4-phenylenebis[N-(8-quinolinylsulfonyl)acetamide] are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using efficient purification techniques such as recrystallization or chromatography, and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,4-phenylenebis[N-(8-quinolinylsulfonyl)acetamide] can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of sulfonyl groups.
Oxidation and Reduction: The quinoline moiety can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The acetamide groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetamide groups can yield the corresponding amines and carboxylic acids.
Scientific Research Applications
N,N’-1,4-phenylenebis[N-(8-quinolinylsulfonyl)acetamide] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-1,4-phenylenebis[N-(8-quinolinylsulfonyl)acetamide] involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the sulfonyl groups can form strong interactions with enzyme active sites, inhibiting their activity. These interactions can lead to various biological effects, including anti-cancer and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
N,N’-1,4-Phenylenebis(2-bromoacetamide): Similar structure but with bromoacetamide groups instead of quinolinylsulfonylacetamide.
(E,E)-1,4-Phenylenebis(N-phenylmethanimine): Contains phenylmethanimine groups instead of quinolinylsulfonylacetamide.
N,N’-1,4-Phenylenebis(1,1-diphenylmethanimine): Features diphenylmethanimine groups.
Uniqueness
N,N’-1,4-phenylenebis[N-(8-quinolinylsulfonyl)acetamide] is unique due to its combination of quinoline and sulfonylacetamide functionalities, which confer distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and materials science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
